Cas no 2137058-05-8 (3-(2-methoxyethyl)-1-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylurea)

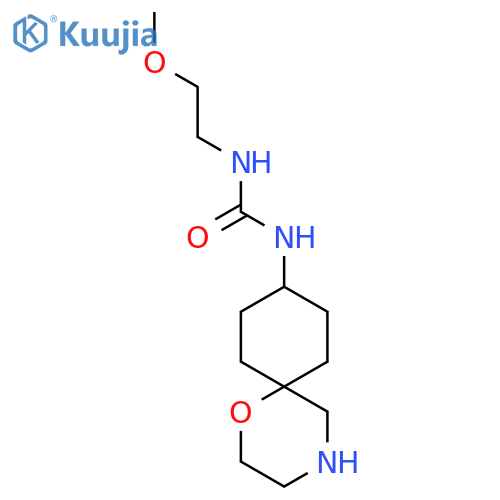

2137058-05-8 structure

商品名:3-(2-methoxyethyl)-1-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylurea

3-(2-methoxyethyl)-1-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylurea 化学的及び物理的性質

名前と識別子

-

- 3-(2-methoxyethyl)-1-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylurea

- 2138424-87-8

- 3-(2-methoxyethyl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea

- 2137058-05-8

- EN300-768587

- EN300-1084973

- 3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea

-

- インチ: 1S/C13H25N3O3/c1-18-8-7-15-12(17)16-11-2-4-13(5-3-11)10-14-6-9-19-13/h11,14H,2-10H2,1H3,(H2,15,16,17)

- InChIKey: YOJNUHMBPYLEKF-UHFFFAOYSA-N

- ほほえんだ: O1CCNCC21CCC(CC2)NC(NCCOC)=O

計算された属性

- せいみつぶんしりょう: 271.18959167g/mol

- どういたいしつりょう: 271.18959167g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

3-(2-methoxyethyl)-1-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1084973-0.1g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 95% | 0.1g |

$1635.0 | 2023-10-27 | |

| Enamine | EN300-1084973-1.0g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 1.0g |

$1857.0 | 2023-07-07 | ||

| Enamine | EN300-1084973-0.05g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 95% | 0.05g |

$1560.0 | 2023-10-27 | |

| Enamine | EN300-1084973-5g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 95% | 5g |

$5387.0 | 2023-10-27 | |

| Enamine | EN300-1084973-0.5g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 95% | 0.5g |

$1783.0 | 2023-10-27 | |

| Enamine | EN300-1084973-2.5g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 95% | 2.5g |

$3641.0 | 2023-10-27 | |

| Enamine | EN300-1084973-0.25g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 95% | 0.25g |

$1708.0 | 2023-10-27 | |

| Enamine | EN300-1084973-10.0g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 10.0g |

$7988.0 | 2023-07-07 | ||

| Enamine | EN300-1084973-5.0g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 5.0g |

$5387.0 | 2023-07-07 | ||

| Enamine | EN300-1084973-1g |

3-(2-methoxyethyl)-1-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]urea |

2137058-05-8 | 95% | 1g |

$1857.0 | 2023-10-27 |

3-(2-methoxyethyl)-1-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylurea 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

2137058-05-8 (3-(2-methoxyethyl)-1-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylurea) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬